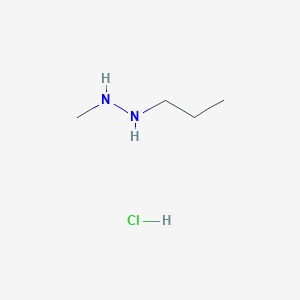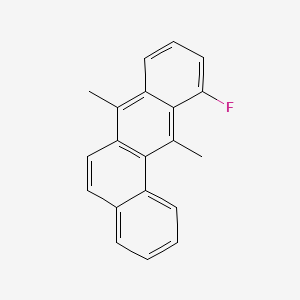
Benz(a)anthracene, 7,12-dimethyl-11-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 7,12-dimethyl-11-fluoro- is a polycyclic aromatic hydrocarbon with a complex structure that includes multiple fused benzene rings. This compound is known for its significant role in scientific research, particularly in the fields of chemistry and biology. It is a derivative of benz(a)anthracene, which is a well-known carcinogenic compound found in tobacco smoke and produced during the incomplete combustion of organic matter .
Preparation Methods
The synthesis of Benz(a)anthracene, 7,12-dimethyl-11-fluoro- typically involves several steps, including the introduction of methyl and fluoro groups to the benz(a)anthracene core. One common method involves the use of Friedel-Crafts alkylation to introduce the methyl groups, followed by fluorination using appropriate fluorinating agents. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial production methods for this compound are less common due to its specialized applications in research. similar compounds are often produced through large-scale organic synthesis techniques involving high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Benz(a)anthracene, 7,12-dimethyl-11-fluoro- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various hydrogenated compounds .
Scientific Research Applications
Benz(a)anthracene, 7,12-dimethyl-11-fluoro- has several important applications in scientific research:
Mechanism of Action
The mechanism by which Benz(a)anthracene, 7,12-dimethyl-11-fluoro- exerts its effects involves its interaction with cellular components. It is known to undergo metabolic activation in the body, leading to the formation of reactive intermediates that can bind to DNA and proteins. This binding can result in mutations and other cellular damage, contributing to its carcinogenic properties . The molecular targets and pathways involved include the cytochrome P450 enzymes, which play a crucial role in its metabolic activation .
Comparison with Similar Compounds
Benz(a)anthracene, 7,12-dimethyl-11-fluoro- can be compared with other similar compounds such as:
7,12-Dimethylbenz(a)anthracene: This compound is also a potent carcinogen and is widely used in cancer research.
Benz(a)anthracene: The parent compound, known for its carcinogenic properties and presence in tobacco smoke.
Fluorinated polycyclic aromatic hydrocarbons: These compounds share similar structural features and are studied for their unique chemical and biological properties.
The uniqueness of Benz(a)anthracene, 7,12-dimethyl-11-fluoro- lies in its specific substitution pattern, which influences its reactivity and biological effects .
Properties
CAS No. |
2023-61-2 |
|---|---|
Molecular Formula |
C20H15F |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
11-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-15-8-5-9-18(21)20(15)13(2)19-16(12)11-10-14-6-3-4-7-17(14)19/h3-11H,1-2H3 |
InChI Key |
FKCRHSIFNGMCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C=CC4=CC=CC=C43)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)
![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
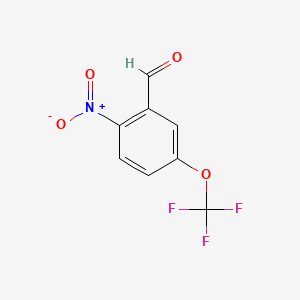
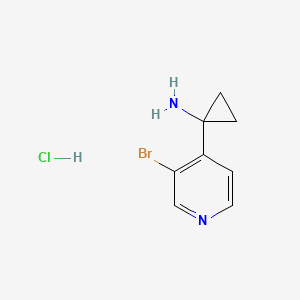
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
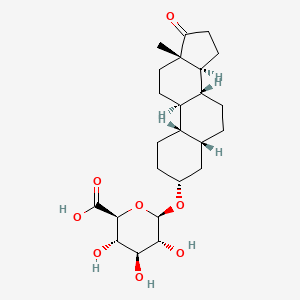
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
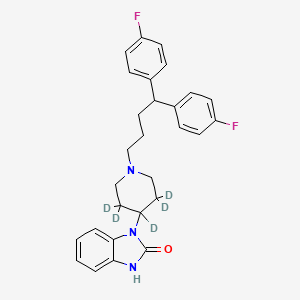
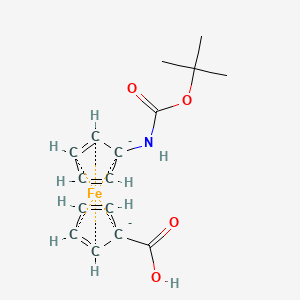
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
